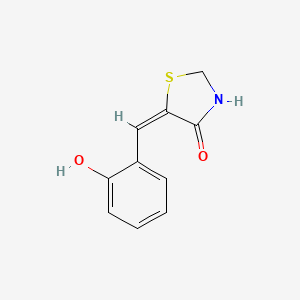

5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one

Overview

Description

“5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers and is not accompanied by analytical data. The buyer assumes responsibility for confirming the product’s identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized by various spectroscopic techniques .

Molecular Structure Analysis

The structure of similar compounds was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method . The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms with metal ions in a 1:1 molar ratio .

Chemical Reactions Analysis

The inhibition performance of similar compounds on mild steel in hydrochloric acid solutions has been examined by electrochemical polarization and electrochemical impedance spectroscopy measurements .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. The thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as the end product . The surface morphology of the synthesized compound was determined using SEM analysis .

Mechanism of Action

The mechanism of action of similar compounds involves the activation of p53, resulting in targeted cytotoxic effects via apoptosis or cell cycle arrest . The Schiff base (E)-2-hydroxy-5-(2-hydroxybenzylidene) aminobenzoic acid has been synthesized and its inhibitory effects on the corrosion behavior of copper in 1.0 M HCl medium have been determined .

Future Directions

The future directions for similar compounds involve their potential applications in various fields. For instance, luminescent metal–organic frameworks (MOFs) have emerged as an excellent modular material for various optical applications . The measured antimicrobial activities encourage the continuation of searching for other structures, likely to be good antifungal candidates .

properties

IUPAC Name |

(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-8-4-2-1-3-7(8)5-9-10(13)11-6-14-9/h1-5,12H,6H2,(H,11,13)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCABREDFFUFWMG-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C(=CC2=CC=CC=C2O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=O)/C(=C\C2=CC=CC=C2O)/S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxybenzylidene)-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)

![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)

![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3836755.png)

![4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)

![N-[4-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3836789.png)

![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)

![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)